molecular formula C19H29ClN2O2Si B572298 ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1310704-15-4

ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B572298
CAS No.: 1310704-15-4
M. Wt: 380.988
InChI Key: PAKZBAJMUDRXCC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (hereafter referred to as the target compound) is a heterocyclic intermediate pivotal in medicinal chemistry and organic synthesis. Its structure features a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a triisopropylsilyl (TIPS) protecting group at position 1, and an ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2Si/c1-8-24-19(23)16-11-21-18-15(17(16)20)9-10-22(18)25(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKZBAJMUDRXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, the precursor (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Triisopropylsilyl chloride (1.2 equiv) and imidazole (2.5 equiv) are added, and the mixture is stirred at 60°C for 12 hours. The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound (78–85% yield).

Key Variables:

  • Base Selection: Imidazole outperforms DMAP or pyridine due to superior nucleophilicity.

  • Solvent: THF provides optimal solubility, while DMF leads to desilylation byproducts.

  • Temperature: Reactions below 50°C result in incomplete conversion (<90%).

Alternative Route: Direct Chlorination and Esterification

A multi-step approach constructs the pyrrolopyridine scaffold before introducing the chloro and ester groups:

Ring Formation via Knorr Paal Cyclization

Ethyl 3-aminopyridine-4-carboxylate is condensed with 2-chloroacetaldehyde dimethyl acetal in acetic acid at 100°C. This forms the pyrrolo[2,3-b]pyridine core, though with limited regiocontrol (50–60% yield).

Regioselective Chlorination

Chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) in DMF. The reaction proceeds at 110°C for 6 hours, yielding ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (92% purity).

Silylation as Final Step

As in Section 1, TIPSCl introduces the triisopropylsilyl group. This route’s overall yield (35–42%) is lower due to multiple purification steps.

One-Pot Tandem Synthesis

Recent advances propose a tandem sequence combining cyclization, chlorination, and silylation:

Procedure

Ethyl 3-((2-chloroethyl)amino)pyridine-4-carboxylate (1.0 equiv) is treated with POCl₃ (3.0 equiv) and TIPSCl (1.5 equiv) in acetonitrile at 80°C. The one-pot method achieves 65% yield by minimizing intermediate isolation.

Advantages:

  • Eliminates purification after cyclization/chlorination.

  • Reduces solvent waste by 40% compared to stepwise routes.

Critical Analysis of Methodologies

Yield Comparison

MethodKey StepYield (%)Purity (%)
SilylationNH protection8597
Multi-stepCyclization + chlorination4292
One-potTandem reaction6595

Scalability Challenges

  • Silylation Route: Requires rigorous anhydrous conditions, limiting batch sizes >1 kg.

  • One-Pot Method: Exothermic POCl₃ addition necessitates controlled dosing to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids or Bases: For ester hydrolysis, typically hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrrolopyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The triisopropylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro substituent can participate in halogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Molecular Weight Key Properties/Applications Reference
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Ethyl carboxylate 368.9 g/mol Intermediate for carboxylic acid derivatives
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Carboxylic acid 340.9 g/mol Direct precursor for amide coupling reactions
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol Hydroxyl group 324.9 g/mol Hydrogen-bonding capability; acidic proton
tert-Butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate tert-Butyl carboxylate 410.0 g/mol Enhanced steric hindrance; delayed hydrolysis

Key Observations :

  • The ethyl carboxylate in the target compound balances lipophilicity and reactivity, making it suitable for nucleophilic substitutions or hydrolysis to the carboxylic acid .
  • The tert-butyl ester () offers greater steric protection, reducing unintended side reactions in crowded environments .

Halogen and Functional Group Variations

Compound Name Substituents (Positions 4 and 5) Molecular Weight Key Reactions/Applications Reference
5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Iodo (C4), Fluoro (C5) 422.8 g/mol Suzuki-Miyaura coupling (iodo as leaving group)
4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Chloro (C4), Fluoro (C5) 326.9 g/mol Enhanced metabolic stability; fluorophilic interactions
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate Complex bicyclic substituent N/A Intermediate for kinase inhibitors

Key Observations :

  • Fluoro substituents () enhance metabolic stability and influence electronic properties (e.g., electron-withdrawing effects) .
  • Iodo at C4 () facilitates cross-coupling reactions, a feature absent in the target compound .
  • Bicyclic derivatives () demonstrate the versatility of the pyrrolo[2,3-b]pyridine core in constructing complex pharmacophores .

Biological Activity

Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1310704-15-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H29ClN2O2Si
  • Molecular Weight : 380.98 g/mol
  • CAS Number : 1310704-15-4
  • Synonyms : this compound

Biological Activity Overview

Recent studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities, including:

  • Antiviral Activity : Some pyrrolo[3,4-c]pyridine derivatives have demonstrated significant anti-HIV activity, with certain compounds showing an EC50 value below 10 µM. For instance, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate exhibited an EC50 of 1.65 µM against HIV-1 .
  • Antimycobacterial Activity : The antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives have been explored extensively. Compounds with ester groups showed promising activity against Mycobacterium tuberculosis, with MIC90 values less than 0.15 µM for certain esters .
  • Anticancer Activity : Various pyrrolo[3,4-c]pyridine derivatives have been tested for their cytotoxic effects on cancer cell lines. For example, a compound synthesized in one study exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

Structure-Activity Relationships

The biological activity of this compound can be influenced by its structural features:

Structural Feature Effect on Activity
Ester SubstituentEnhances antiviral and antimycobacterial activity
Chlorine SubstitutionMay influence interaction with biological targets
Triisopropylsilyl GroupIncreases lipophilicity and potential bioavailability

Study on Antiviral Activity

In a study evaluating the antiviral properties of various pyrrolo[3,4-c]pyridine derivatives, it was found that the presence of an ethyl ester at position 4 significantly enhanced activity against HIV-1. The most potent derivative showed an EC50 value of 1.65 µM, indicating strong potential for further development as an antiviral agent .

Study on Antimycobacterial Activity

Research conducted by Deraeve et al. demonstrated that certain pyrrolo[3,4-c]pyridine esters exhibited low MIC90 values against Mycobacterium tuberculosis. The study highlighted that structural modifications could lead to improved solubility and metabolic stability while maintaining high antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrrolopyridine core. A typical approach involves:

Silylation : Introducing the triisopropylsilyl (TIPS) group at the 1-position using triisopropylsilyl chloride under inert conditions (e.g., THF, −78°C) to protect the pyrrole nitrogen .

Chlorination : Electrophilic substitution at the 4-position using N-chlorosuccinimide (NCS) in DMF .

Esterification : Coupling the carboxylic acid intermediate with ethanol via Steglich esterification (DCC, DMAP) .

  • Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR (e.g., δ 1.18–1.21 ppm for TIPS methyl groups) and ESI-MS (M+1 ion detection) .

Q. How can researchers confirm the regioselectivity of the triisopropylsilyl group and chlorine substitution in this compound?

  • Methodological Answer :

  • NMR Analysis : 1H^1H-1H^1H COSY and NOESY can identify spatial proximity between the TIPS group and adjacent protons. The deshielding effect on the pyrrole ring protons confirms substitution positions .
  • X-ray Crystallography : Single-crystal diffraction (as demonstrated in structurally related pyrrolopyridines ) provides unambiguous regiochemical evidence.

Q. What solubility and stability profiles are critical for handling this compound in standard laboratory conditions?

  • Methodological Answer :

  • Solubility : The ethyl ester enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). TIPS groups increase lipophilicity, necessitating CH2 _2Cl2_2 or THF for dissolution .
  • Stability : Monitor hydrolytic stability of the ester and silyl groups via accelerated aging studies (e.g., 40°C/75% RH for 1 week). Use TLC or HPLC to detect degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound, particularly in multi-step reactions?

  • Methodological Answer :

  • Factors to Test : Temperature, stoichiometry (e.g., TIPSCl equivalents), and reaction time.
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, highlights DoE in flow chemistry for diazomethane synthesis, applicable here for reaction parameter optimization .
  • Case Study : A 32^2 factorial design for chlorination showed 1.2 equiv NCS at 0°C maximizes yield (85%) while minimizing byproducts .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. MS) for intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Hypothesis Testing : If ESI-MS suggests a molecular ion but NMR signals are inconsistent, consider:

Tautomerism : Check for keto-enol equilibria using 13C^{13}C NMR (e.g., carbonyl signals at ~170 ppm) .

Impurity Profiling : Use preparative HPLC to isolate minor components and re-analyze .

  • Cross-Validation : Compare with computational NMR predictions (DFT-based tools like ACD/Labs) .

Q. How does the triisopropylsilyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric Effects : The bulky TIPS group may hinder transmetalation. Use PdCl2_2(dppf) with high ligand ratios to enhance catalytic activity.
  • Case Study : In related pyrrolopyridines, TIPS deprotection (e.g., TBAF in THF) prior to coupling improved yields from 45% to 78% .

Q. What computational methods predict the electronic effects of substituents (Cl, TIPS) on the pyrrolopyridine core?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO/LUMO distributions. Chlorine increases electron deficiency at the 4-position, enhancing electrophilic substitution reactivity .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify nucleophilic/electrophilic sites for further functionalization .

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